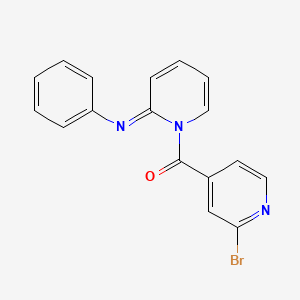![molecular formula C15H21N3O3 B2952336 2-ethoxy-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide CAS No. 2034559-45-8](/img/structure/B2952336.png)
2-ethoxy-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide is a complex organic compound with applications in multiple scientific fields, particularly in chemistry and medicine. This compound's unique structure allows for diverse functionalities and interactions with biological systems.
Méthodes De Préparation
The synthesis of 2-ethoxy-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide involves several key steps:
Synthetic Routes: : Typically, the synthesis begins with the preparation of the 1H-pyrrolo[2,3-c]pyridine core. This is followed by the introduction of the ethyl group and then the ethoxy group. The final step involves acetamidation to introduce the acetamide functionality.
Reaction Conditions: : Reactions are generally conducted under controlled temperatures with the use of organic solvents like dichloromethane or toluene. Catalysts such as palladium or copper salts are often employed to facilitate certain reaction steps.
Industrial Production Methods: : On an industrial scale, the production methods may involve high-pressure reactors and automated synthesis systems to handle large volumes and ensure consistency and purity of the compound.
Analyse Des Réactions Chimiques
2-ethoxy-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide can undergo various chemical reactions, such as:
Oxidation: : This compound may be oxidized using agents like potassium permanganate or chromium trioxide, typically resulting in the formation of ketones or carboxylic acids.
Reduction: : Reduction can be achieved using reagents like lithium aluminum hydride, potentially forming alcohols or amines.
Substitution: : Nucleophilic substitution reactions may occur, especially at the ethoxy or ethyl groups, when treated with strong nucleophiles under basic conditions.
Major Products: : The products vary based on the reagents and conditions used, often leading to functionalized derivatives useful in further synthesis or as intermediates in pharmaceuticals.
Applications De Recherche Scientifique
2-ethoxy-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide has significant applications in scientific research:
Chemistry: : It serves as a precursor in the synthesis of more complex molecules and can be used in various organic reactions.
Biology: : The compound's ability to interact with biological macromolecules makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: : Its potential pharmacological properties are investigated for developing new drugs, particularly those targeting specific proteins or enzymes.
Industry: : Beyond research, it may find applications in the development of agrochemicals, dyes, or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action for 2-ethoxy-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide generally involves:
Molecular Targets: : It often targets specific enzymes or receptors within biological systems, potentially inhibiting or activating them.
Pathways Involved: : The compound may engage in pathways related to oxidative stress, cellular metabolism, or signal transduction, depending on the biological context and its interaction with target molecules.
Comparaison Avec Des Composés Similaires
When compared to other compounds with similar structures:
Similar Compounds: : 2-ethoxy-N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide stands out due to its specific functional groups, which confer unique reactivity and biological properties.
Uniqueness: : Unlike its analogs, this compound might possess distinct pharmacological properties or enhanced reactivity, making it more suitable for particular applications in drug development or chemical synthesis.
This compound's multifaceted nature and broad applicability underscore its importance in both scientific research and industrial applications.
Propriétés
IUPAC Name |
2-ethoxy-N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-3-17-8-5-12-6-9-18(15(20)14(12)17)10-7-16-13(19)11-21-4-2/h5-6,8-9H,3-4,7,10-11H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTHODNKHKCQMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)COCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


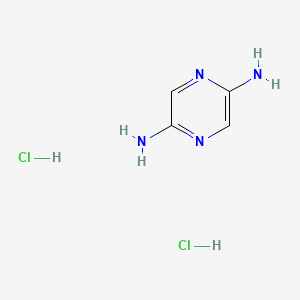
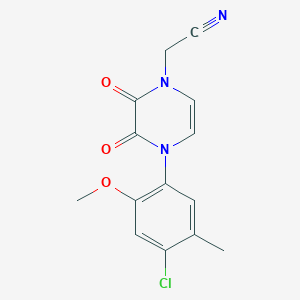



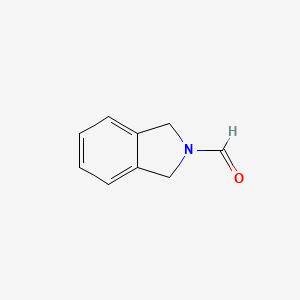
![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 2,4-DIMETHOXYBENZOATE](/img/structure/B2952267.png)
![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2952268.png)
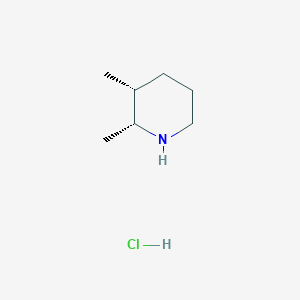
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2952271.png)
![2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2952272.png)
